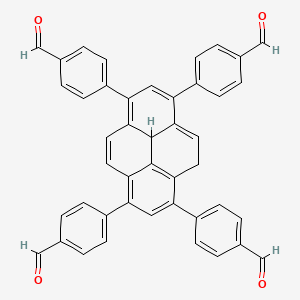![molecular formula C6H4BrClN4 B14017215 5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the imidazo[1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused bicyclic system with bromine, chlorine, and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylimidazole with bromine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2,4]triazine derivatives.
Applications De Recherche Scientifique
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other antimicrobial properties.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.
Mécanisme D'action
The mechanism of action of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H4BrClN4 |
|---|---|
Poids moléculaire |
247.48 g/mol |
Nom IUPAC |
5-bromo-4-chloro-7-methylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrClN4/c1-3-11-5(7)4-6(8)9-2-10-12(3)4/h2H,1H3 |
Clé InChI |
FGULUZYXBFGIFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1N=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)



![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

